molecular formula C14H18N2O2 B3235932 Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1357353-10-6

Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No. B3235932
CAS RN: 1357353-10-6
M. Wt: 246.30
InChI Key: NRDFHLJYVIKWTL-OLZOCXBDSA-N
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Description

“Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate” is a complex organic compound . It belongs to the class of organic compounds known as furopyrroles . These are organic polycyclic compounds containing a furan ring fused to a pyrrole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents . For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex . The InChI Code for this compound is 1S/C13H14N2O2/c16-12-10-6-14-7-11 (10)13 (17)15 (12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.27 and a storage temperature of room temperature . It is a powder in physical form .

properties

IUPAC Name

benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDFHLJYVIKWTL-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 5
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 6
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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